![molecular formula C14H19NO5S2 B12631920 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide
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Overview
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a sulfonyl group, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring .
Scientific Research Applications
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(thiazol-2-yl)benzamide: Shares a similar tetrahydrothiophene ring and benzamide core but differs in the substituents attached to the benzamide moiety.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Contains a similar sulfone-based head group but has a different core structure.
Uniqueness
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide is a sulfonamide derivative featuring a tetrahydrothiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H15N2O3S2, with a molecular weight of approximately 299.39 g/mol. The structure includes a benzamide group attached to a sulfonyl group derived from tetrahydrothiophene.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing sulfonamide structures are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial DNA synthesis.
- Antiviral Activity : Preliminary studies suggest that similar compounds can exhibit antiviral properties by inhibiting viral replication processes.
- Anti-inflammatory Effects : The presence of the sulfonamide group may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Biological Activity Data
Several studies have investigated the biological activity of related compounds. While specific data on this compound is limited, insights can be drawn from analogous compounds.
Table 1: Biological Activity Summary of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Sulfanilamide | Antibacterial | 5 | |
Benzamides | Antiviral | 10 | |
Tetrahydrothiophene Derivatives | Anti-inflammatory | 8 |
Case Studies
- Antimicrobial Efficacy : A study on sulfonamide derivatives demonstrated that modifications in the thiophene ring structure enhanced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of the tetrahydrothiophene moiety improved solubility and bioavailability, leading to better therapeutic outcomes.
- Antiviral Research : Research on benzamide analogs has shown promising results against viral infections such as HIV and influenza. These compounds were effective in inhibiting viral replication in vitro, suggesting that similar mechanisms may be applicable to our compound of interest.
- Inflammatory Disease Models : In animal models of inflammation, related compounds exhibited significant reductions in inflammatory markers and improved clinical outcomes. This suggests potential therapeutic applications for inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide with high purity?
- Answer : Synthesis typically involves sulfonylation of the tetrahydrothiophene ring followed by coupling with N-(propan-2-yl)benzamide. Key steps include:
- Sulfonation : Use sulfur trioxide or chlorosulfonic acid under anhydrous conditions to introduce the sulfonyl group .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H-NMR (e.g., δ 1.2–1.4 ppm for isopropyl group protons) .
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Answer :
- Solubility : Use shake-flask method with buffers (pH 1–13) and quantify via UV-Vis spectroscopy (λmax ~260 nm). Solubility typically decreases in acidic media due to protonation of the sulfonyl group .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis products (e.g., free benzamide or sulfonic acid derivatives) .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Answer :
- NMR : 13C-NMR to confirm sulfone (δ ~55–60 ppm) and benzamide carbonyl (δ ~168 ppm) .
- IR : Peaks at ~1350 cm−1 (S=O asymmetric stretch) and ~1650 cm−1 (amide C=O) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ and fragmentation patterns (e.g., loss of isopropyl group) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Docking Studies : Use molecular modeling (AutoDock Vina) to predict binding affinity to targets like sulfotransferases, guided by the sulfonyl group’s electronegativity .
- In Vitro Assays : Competitive inhibition assays (e.g., fluorescence polarization) with purified enzymes and IC50 determination .
- Controls : Include known inhibitors (e.g., suramin) and validate via isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Answer :
- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., cell-free vs. cellular) and compound purity .
- Dose-Response Reevaluation : Reproduce conflicting studies with standardized protocols (e.g., fixed incubation time, controlled DMSO concentration ≤0.1%) .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions .
Q. How can environmental fate studies be structured to assess ecological risks?
- Answer :
- Degradation Pathways : Simulate aerobic/anaerobic conditions in soil/water microcosms and track metabolites via LC-QTOF-MS .
- Bioaccumulation : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna) and measure bioconcentration factors (BCF) .
- Toxicity : Algal growth inhibition tests (OECD 201) and zebrafish embryo assays (OECD 236) for acute/chronic effects .
Q. What computational approaches predict the compound’s reactivity in novel reaction environments?
- Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict sites for nucleophilic attack (e.g., sulfonyl oxygen) .
- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. water) to assess stability of transition states .
- Machine Learning : Train models on PubChem datasets to predict reaction outcomes (e.g., sulfone reduction to thioether) .
Q. Methodological Framework for Interdisciplinary Research
Q. How to integrate chemical synthesis with pharmacological testing in a single workflow?
- Answer :
- Parallel Synthesis : Generate derivatives with varied substituents (e.g., alkyl chains on benzamide) using automated liquid handlers .
- High-Throughput Screening : Test all compounds against a panel of targets (e.g., kinase inhibitors) in 384-well plates .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features (e.g., logP) with bioactivity .
Properties
Molecular Formula |
C14H19NO5S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO5S2/c1-10(2)15-14(16)11-4-3-5-12(8-11)22(19,20)13-6-7-21(17,18)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,15,16) |
InChI Key |
AUYCARDWXPXXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.